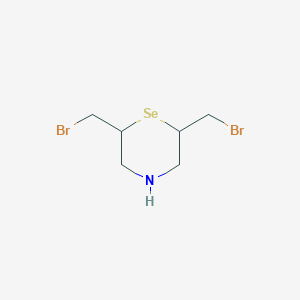

2,6-Bis(bromomethyl)selenomorpholine

Description

Properties

CAS No. |

62757-25-9 |

|---|---|

Molecular Formula |

C6H11Br2NSe |

Molecular Weight |

335.94 g/mol |

IUPAC Name |

2,6-bis(bromomethyl)selenomorpholine |

InChI |

InChI=1S/C6H11Br2NSe/c7-1-5-3-9-4-6(2-8)10-5/h5-6,9H,1-4H2 |

InChI Key |

DERUVYNPLIRXIU-UHFFFAOYSA-N |

Canonical SMILES |

C1C([Se]C(CN1)CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Synthesis of Bis-Bromomethyl Ether (BBME)

The foundational step in this route involves generating BBME, a key bromomethylating agent, through the reaction of paraformaldehyde $$(HO(CH2O)nH)$$ with hydrogen bromide (HBr).

Procedure :

- Reaction Setup : Combine paraformaldehyde (1.0 mol) with aqueous HBr (65% w/w, 2.2 mol) at 0–5°C under vigorous stirring.

- HBr Gas Infusion : Introduce HBr gas (0.5 mol) over 30 minutes to maintain saturation, ensuring exothermic control via ice baths.

- Reaction Duration : Stir for 1 hour at 0°C, yielding a biphasic mixture.

- Phase Separation : Isolate the organic layer (BBME) via decantation or centrifugation, achieving >85% yield.

Key Parameters :

Bromomethylation of Selenomorpholine

Selenomorpholine, a six-membered ring with one selenium and two nitrogen atoms, undergoes electrophilic substitution at the 2 and 6 positions using BBME in the presence of a Lewis acid.

Procedure :

- Reaction Mixture : Combine selenomorpholine (1.0 mol), BBME (2.2 mol), and zinc bromide (ZnBr$$_2$$, 1.2 mol) in dibromomethane (500 mL).

- Reaction Conditions : Reflux at 40°C for 4 hours under nitrogen.

- Workup : Cool to room temperature, quench with ice water, and extract with dichloromethane.

- Purification : Recrystallize from petroleum ether (120–160°C fraction), yielding 2,6-bis(bromomethyl)selenomorpholine as white crystals (72–78% yield).

Mechanistic Insights :

- ZnBr$$_2$$ activates BBME, generating a bromomethyl cation that attacks selenomorpholine’s electron-rich positions.

- Steric and electronic factors favor substitution at the 2 and 6 positions, analogous to pyridine systems.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| BBME:Selenomorpholine | 2.2:1 | Maximizes di-substitution |

| ZnBr$$_2$$ Loading | 1.2 mol | Enhances electrophilicity |

| Solvent | Dibromomethane | Minimizes side reactions |

Direct Bromination of Hydroxymethyl Precursors

Synthesis of 2,6-Bis(hydroxymethyl)selenomorpholine

An alternative route involves hydroxymethylation followed by bromination.

Procedure :

- Hydroxymethylation : React selenomorpholine (1.0 mol) with formaldehyde (37% aq., 2.5 mol) in acetic acid (200 mL) at 50°C for 6 hours.

- Isolation : Neutralize with NaHCO$$_3$$, extract with ethyl acetate, and evaporate to obtain 2,6-bis(hydroxymethyl)selenomorpholine (65% yield).

Bromination with Phosphorus Tribromide (PBr$$_3$$)

Procedure :

- Reaction Setup : Add PBr$$_3$$ (2.5 mol) dropwise to 2,6-bis(hydroxymethyl)selenomorpholine (1.0 mol) in dry diethyl ether (300 mL) at 0°C.

- Stirring : Continue for 12 hours at room temperature.

- Workup : Quench with ice water, extract with ether, and purify via silica gel chromatography (hexane:ethyl acetate 9:1), yielding 60–65% product.

Challenges :

- Over-bromination risks at elevated temperatures.

- PBr$$_3$$ handling requires stringent moisture exclusion.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| BBME/ZnBr$$_2$$ | 72–78 | High | Moderate |

| PBr$$_3$$ Bromination | 60–65 | Moderate | Low |

Applications and Derivative Synthesis

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 2,6-Bis(bromomethyl)selenomorpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The selenium atom in the selenomorpholine ring can participate in oxidation and reduction reactions, altering the oxidation state of selenium.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the selenium atom.

Major Products Formed:

Substitution Reactions: Products include derivatives with different functional groups replacing the bromomethyl groups.

Oxidation Reactions: Products include selenoxides or selenones, depending on the extent of oxidation.

Scientific Research Applications

2,6-Bis(bromomethyl)selenomorpholine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organoselenium compounds.

Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying selenium’s role in biological systems.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, given selenium’s known antioxidant properties.

Industry: It may be used in the development of new materials with unique electronic or catalytic properties

Mechanism of Action

The mechanism of action of 2,6-Bis(bromomethyl)selenomorpholine involves its interaction with molecular targets through its bromomethyl and selenium groups. The bromomethyl groups can form covalent bonds with nucleophilic sites on biomolecules, while the selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2,6-bis(bromomethyl)selenomorpholine, we compare it with three key analogs: 2,6-bis(bromomethyl)pyridine, 1,3-bis(bromomethyl)benzene, and selenomorpholine derivatives without bromomethyl groups.

Table 1: Structural and Reactivity Comparison

Key Findings

This property is critical in alkylation or polymer cross-linking applications. In contrast, 2,6-bis(bromomethyl)pyridine exhibits moderate reactivity due to nitrogen’s electronegativity, which withdraws electron density from the bromomethyl sites .

Acid-Base Behavior: Pyridine-based derivatives (e.g., compound 11a in ) display pKa values between 3.2–4.5, enabling pH-dependent applications such as selective cleavage in biochemical systems . Selenomorpholine’s pKa remains unstudied but is expected to differ due to selenium’s weaker basicity compared to nitrogen.

Synthetic Utility: 1,3-Bis(bromomethyl)benzene is widely used in polymer chemistry for its steric accessibility, while 2,6-bis(bromomethyl)pyridine serves as a precursor for macrocyclic ligands (e.g., tetraazacyclododecane derivatives) . The selenomorpholine variant’s applications are speculative but may leverage selenium’s redox activity in targeted drug delivery.

Stability and Handling :

- Bromomethylated aromatics (e.g., benzene derivatives) are moisture-sensitive and require inert storage. Selenium-containing compounds, however, may exhibit additional oxidative instability, necessitating stringent anhydrous conditions.

Q & A

Basic Question: What are the recommended methods for synthesizing 2,6-Bis(bromomethyl)selenomorpholine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves selenomorpholine bromination using N-bromosuccinimide (NBS) or HBr under controlled conditions. Optimization requires monitoring reaction parameters:

- Temperature: Maintain 0–5°C to minimize side reactions (e.g., selenide oxidation) .

- Solvent Choice: Dichloromethane or chloroform enhances solubility and bromination efficiency.

- Stoichiometry: A 2:1 molar ratio of brominating agent to selenomorpholine ensures complete bis-bromination. Validate purity via HPLC or GC-MS to confirm product integrity .

Advanced Question: How can researchers resolve contradictions in reported catalytic activity data for this compound in cross-coupling reactions?

Answer:

Data discrepancies often arise from differences in:

- Substrate Scope: Test the compound against standardized substrates (e.g., aryl halides vs. alkenes) to isolate reactivity trends.

- Catalytic System: Compare performance with/without ligands (e.g., phosphines) and under inert vs. aerobic conditions .

- Analytical Methods: Use kinetic studies (e.g., time-resolved NMR) to distinguish between catalytic turnover and decomposition pathways. Cross-reference with X-ray crystallography to confirm intermediate structures .

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant aprons, and fume hoods to avoid dermal/ocular exposure.

- Ventilation: Ensure negative-pressure systems to mitigate bromomethane vapor release.

- Waste Disposal: Quench residual bromine with sodium thiosulfate before aqueous neutralization .

Advanced Question: What experimental strategies can elucidate the degradation pathways of this compound under ambient storage conditions?

Answer:

- Accelerated Stability Testing: Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) while monitoring decomposition via LC-MS.

- Isolation of Degradants: Use preparative TLC or column chromatography to separate by-products, followed by structural elucidation via / NMR and high-resolution mass spectrometry (HRMS) .

- Mechanistic Probes: Introduce radical scavengers (e.g., BHT) to assess oxidative degradation pathways .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR provides direct insight into selenium coordination environments. and NMR confirm bromomethyl group positions .

- Mass Spectrometry: ESI-MS or MALDI-TOF validates molecular weight and detects isotopic patterns characteristic of bromine.

- X-ray Diffraction: Single-crystal analysis resolves stereochemical ambiguities in the selenomorpholine ring .

Advanced Question: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT Calculations: Optimize ground-state geometries using B3LYP/6-31G* to assess charge distribution and electrophilic centers.

- Transition State Analysis: Identify energy barriers for SN2 pathways at bromomethyl sites using QM/MM hybrid methods.

- Solvent Effects: Incorporate PCM models to simulate polarity effects on reaction kinetics .

Basic Question: What are the key considerations for designing kinetic studies of this compound in alkylation reactions?

Answer:

- Reaction Monitoring: Use in-situ FTIR or UV-Vis spectroscopy to track bromide release over time.

- Variable Control: Fix temperature (±0.1°C) and stirring rates to minimize experimental noise.

- Quenching Methods: Rapid cooling or addition of inhibitors (e.g., sodium bicarbonate) halts reactions at timed intervals for aliquot analysis .

Advanced Question: How do steric and electronic effects influence the regioselectivity of this compound in cyclization reactions?

Answer:

- Steric Maps: Generate Connolly surfaces to visualize steric hindrance around bromomethyl groups.

- NBO Analysis: Quantify electron density transfer to selenium using Natural Bond Orbital theory.

- Experimental Probes: Introduce substituents (e.g., methyl groups) at selenomorpholine positions 3 and 5 to perturb electronic environments and compare cyclization outcomes .

Basic Question: What methods validate the purity of this compound post-synthesis?

Answer:

- Chromatography: HPLC with UV detection (λ = 254 nm) identifies impurities >0.1%.

- Elemental Analysis: Confirm Br and Se content matches theoretical values within ±0.3%.

- Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content .

Advanced Question: How can researchers address conflicting reports on the photostability of this compound?

Answer:

- Controlled Irradiation: Expose samples to calibrated UV light (e.g., 365 nm) and quantify degradation via LC-MS.

- Quantum Yield Calculations: Compare photodecomposition rates under inert vs. oxygenated atmospheres to assess radical vs. oxidative pathways.

- Spectral Overlap Studies: Measure UV absorption spectra to identify wavelengths driving photoreactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.